molecular formula C16H18N2O B1217307 N-(4-anilinophenyl)-2-methylpropanamide

N-(4-anilinophenyl)-2-methylpropanamide

Cat. No.: B1217307
M. Wt: 254.33 g/mol
InChI Key: YBTHMBDFFKSYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Anilinophenyl)-2-methylpropanamide is a propanamide derivative characterized by a 2-methylpropanamide backbone substituted at the 4-position of an anilinophenyl group. The anilinophenyl moiety may enhance binding to aromatic receptors or enzymes, while the methyl group in the propanamide chain influences steric effects and metabolic stability.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-(4-anilinophenyl)-2-methylpropanamide

InChI

InChI=1S/C16H18N2O/c1-12(2)16(19)18-15-10-8-14(9-11-15)17-13-6-4-3-5-7-13/h3-12,17H,1-2H3,(H,18,19)

InChI Key

YBTHMBDFFKSYMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the phenyl ring, functional groups on the propanamide chain, and additional heteroatoms. These modifications critically impact solubility, molecular weight, and bioactivity.

Table 1: Comparative Analysis of Propanamide Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance/Applications References
N-(4-Anilinophenyl)-2-methylpropanamide* C₁₆H₁₇N₂O 265.32 (calc.) 4-anilinophenyl, 2-methylpropanamide Hypothesized: Protein degradation, kinase inhibition
N-(4-Bromophenyl)-2-methylpropanamide C₁₀H₁₂BrNO 258.12 4-bromophenyl, 2-methylpropanamide Screening compound for drug discovery
N-(4-Benzoylphenyl)-2-methylpropanamide C₁₇H₁₇NO₂ 267.32 4-benzoylphenyl, 2-methylpropanamide Potential aromatic receptor interaction
N-(4-Anilinophenyl)-2-sulfanylacetamide C₁₄H₁₄N₂OS 258.34 4-anilinophenyl, 2-sulfanylacetamide Thiol-mediated enzyme inhibition
N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide C₁₂H₁₇NO₂ 207.27 4-hydroxyphenethyl, 2-methylpropanamide Enhanced solubility via hydroxyl group

*Calculated molecular weight based on standard atomic masses.

Functional Group Effects

  • Benzoyl Group : The benzoyl substituent in N-(4-benzoylphenyl)-2-methylpropanamide introduces additional aromaticity, which may improve binding to hydrophobic pockets in enzymes or receptors .
  • Sulfanyl Group: N-(4-anilinophenyl)-2-sulfanylacetamide’s thiol group enables disulfide bond formation or interaction with cysteine residues in enzymes, offering distinct reactivity compared to methyl-substituted analogs .
  • Hydroxyl Group : Hydroxyl-substituted derivatives (e.g., N-[2-(4-hydroxyphenyl)ethyl]-2-methylpropanamide) exhibit higher aqueous solubility but reduced blood-brain barrier penetration due to increased polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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